
DPC423
科学研究应用
作用机制
生化分析
Biochemical Properties
DPC423 interacts with human coagulation factor Xa, exhibiting a Ki of 0.15 nM . It also interacts with other biomolecules such as trypsin, thrombin, plasma kallikrein, activated protein C, factor IXa, factor VIIa, chymotrypsin, urokinase, plasmin, tissue plasminogen activator, and complement factor I, albeit with much higher Ki values . These interactions underline the role of this compound in biochemical reactions, particularly those related to coagulation.
Cellular Effects
In vitro, this compound produces anticoagulant effects in human plasma, doubling prothrombin time, activated partial thromboplastin time, and Heptest clotting time at certain concentrations . This indicates that this compound influences cell function, particularly in terms of cell signaling pathways and cellular metabolism related to coagulation.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of human coagulation factor Xa . This inhibition is likely to be the main mechanism of action for this compound’s antithrombotic effect .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a good pharmacokinetic profile with an oral bioavailability of 57%, a plasma clearance of 0.24 L kg h, and a plasma half-life of 7.5 h . This suggests that this compound is stable and does not degrade quickly, making it suitable for long-term studies.
Dosage Effects in Animal Models
In animal models of arteriovenous shunt thrombosis, this compound was an effective antithrombotic agent with an IC50 of 150 and 470 nM, respectively . This suggests that the effects of this compound can vary with different dosages, and that it may have toxic or adverse effects at high doses.
Transport and Distribution
Given its oral bioavailability and plasma clearance rate, it can be inferred that this compound is likely transported and distributed effectively within the body .
准备方法
DPC 423 的合成涉及多个步骤。 一种方法包括间溴苯肼与 1,1,1-三氟-2,4-戊二酮缩合,形成吡唑混合物 . 中间体在四氢呋喃和水中用氢氧化锂水解,得到相应的羧酸,然后在二氯甲烷中与草酰氯反应生成酰氯 . 该酰氯进一步与适当的胺反应生成 DPC 423 .
化学反应分析
DPC 423 发生多种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成不同的氧化产物。
还原: 可以进行还原反应来修饰分子中存在的官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂 . 生成的主要产物取决于所用反应条件和试剂。
相似化合物的比较
DPC 423 与其他 Xa 因子抑制剂(如阿哌沙班、利伐沙班、依度沙班和贝特沙班)进行比较 . 虽然所有这些化合物都具有相同的靶点,但 DPC 423 由于其高效力、选择性和口服生物利用度而独一无二 . 此外,DPC 423 已显示出良好的药代动力学特征,具有较长的血浆半衰期,使其成为临床开发的有希望的候选者 .
类似的化合物包括:
阿哌沙班: 另一种具有高效力和选择性的 Xa 因子抑制剂。
利伐沙班: 以用于预防和治疗血栓栓塞性疾病而闻名。
依度沙班: 用于预防心房颤动患者的卒中。
贝特沙班: 主要用于预防静脉血栓栓塞症.
属性
IUPAC Name |
2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F4N4O3S.ClH/c1-37(35,36)22-8-3-2-7-18(22)16-9-10-20(19(26)12-16)31-24(34)21-13-23(25(27,28)29)32-33(21)17-6-4-5-15(11-17)14-30;/h2-13H,14,30H2,1H3,(H,31,34);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBVKRYJJZQKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClF4N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292135-59-2 | |
| Record name | DPC-423 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292135592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DPC-423 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XLJ2DL48G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


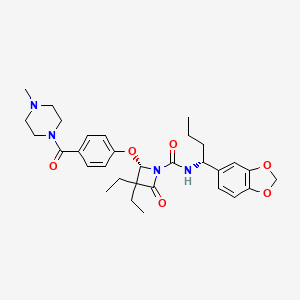
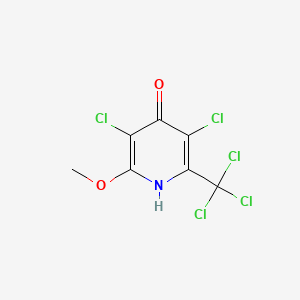
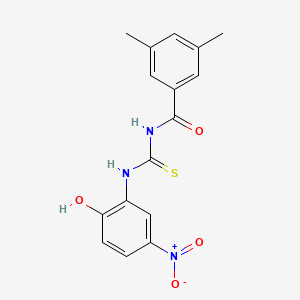
![2-hydroxypropane-1,2,3-tricarboxylic acid;(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(5-oxooxolane-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B1670839.png)
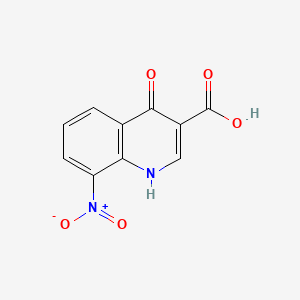
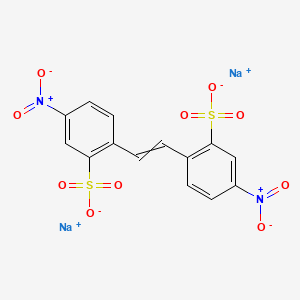

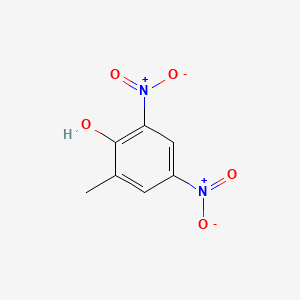
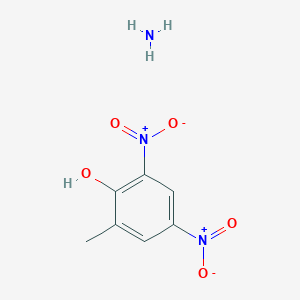
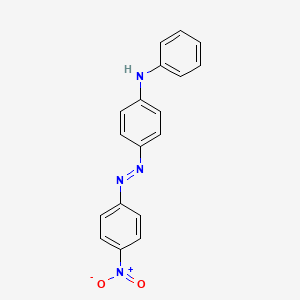
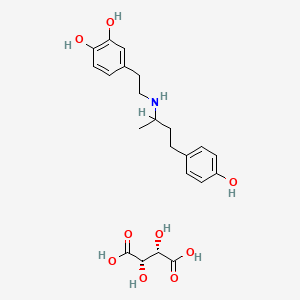
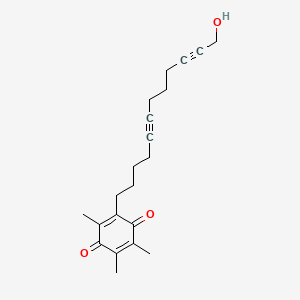
![[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate](/img/structure/B1670856.png)

